molecular formula C8H14O2 B6210496 {5-oxaspiro[3.4]octan-6-yl}methanol CAS No. 1849275-00-8

{5-oxaspiro[3.4]octan-6-yl}methanol

Cat. No.: B6210496
CAS No.: 1849275-00-8
M. Wt: 142.2
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Description

{5-Oxaspiro[3.4]octan-6-yl}methanol is a spirocyclic compound featuring a methanol group (-CH2OH) attached to the 6-position of a 5-oxaspiro[3.4]octane scaffold. This structure combines a tetrahydrofuran-like oxygen-containing ring fused to a cyclobutane ring, creating a rigid bicyclic framework. Spirocyclic compounds are valued in medicinal chemistry for their conformational rigidity, which can enhance binding specificity and metabolic stability .

Properties

CAS No.

1849275-00-8

Molecular Formula

C8H14O2

Molecular Weight

142.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-oxaspiro[3.4]octan-6-yl}methanol typically involves the formation of the spirocyclic ring system followed by the introduction of the methanol group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core. Subsequent functionalization steps introduce the methanol group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize optimized reaction conditions, such as temperature control, solvent selection, and catalyst use, to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

{5-oxaspiro[3.4]octan-6-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives.

Scientific Research Applications

{5-oxaspiro[3.4]octan-6-yl}methanol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {5-oxaspiro[3.4]octan-6-yl}methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Functional Group Derivatives of 5-Oxaspiro[3.4]octan-6-yl Scaffold

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-{5-Oxaspiro[3.4]octan-6-yl}ethan-1-ol -CH2CH2OH C9H16O2 156.2 Discontinued; lab use only
2-{5-Oxaspiro[3.4]octan-6-yl}ethan-1-amine -CH2CH2NH2 C9H17NO 155.24 Liquid; used in KRAS inhibitor synthesis
2-{5-Oxaspiro[3.4]octan-6-yl}acetic acid -CH2COOH C8H12O3 172.25 Intermediate for fine chemicals

Key Observations :

  • Ethanol Derivative: The elongation of the carbon chain (ethanol vs. methanol) slightly increases molecular weight but reduces commercial availability (discontinued) .
  • Amine Derivative : The substitution of -OH with -NH2 enhances solubility in polar solvents and broadens utility in drug discovery, particularly as a building block for KRAS G12C inhibitors (e.g., antitumor agents) .

Heteroatom and Ring Modifications

Table 2: Heteroatom and Spiro-Ring Variations

Compound Name Structure Modification Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
5-Azaspiro[2.4]heptan-6-ylmethanol hydrochloride Replaces oxygen with nitrogen; smaller spiro system C7H14ClNO 163.64 Salt form improves stability; pharmacological research
{6-Oxa-2-azaspiro[3.4]octan-7-yl}methanol Mixed O/N heteroatoms; shifted spiro position C7H13NO2 157.18 Building block for combinatorial libraries

Key Observations :

  • Nitrogen Incorporation : Azaspiro compounds (e.g., 5-azaspiro) exhibit altered electronic properties, enhancing interactions with biological targets. The hydrochloride salt in improves solubility and shelf life .
  • Ring Size Effects : Smaller spiro systems (e.g., heptane in vs. octane in the target compound) may reduce steric hindrance, favoring synthetic accessibility .

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